molecular formula C11H13NO2 B11905843 N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide

N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B11905843
M. Wt: 191.23 g/mol
InChI Key: HUPHBKUAYGKKDI-MNOVXSKESA-N
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Description

N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a hydroxy group and an acetamide group attached to an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the stereoselective reduction of a nitrone-alkyne adduct followed by reductive ring opening. One efficient method includes the use of gold (I)-catalyzed cyclization of a propargylic N-hydroxylamine . This process yields a 4-isoxazoline intermediate, which is then converted into the desired compound through stereoselective reduction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of flow microreactor systems can be applied to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as ceramide transporter proteins. By inhibiting ceramide trafficking, the compound can modulate cellular processes related to lipid metabolism and signaling pathways . This inhibition is achieved through the binding of the compound to the active site of the transporter protein, preventing the transport of ceramide molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,3S)-3-Aminocyclohexyl]acetamide
  • tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Uniqueness

N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide stands out due to its specific stereochemistry and the presence of both hydroxy and acetamide functional groups. This unique combination allows it to interact with biological targets in a distinct manner compared to other similar compounds .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[(1R,3S)-3-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide

InChI

InChI=1S/C11H13NO2/c1-7(13)12-10-6-11(14)9-5-3-2-4-8(9)10/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m1/s1

InChI Key

HUPHBKUAYGKKDI-MNOVXSKESA-N

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](C2=CC=CC=C12)O

Canonical SMILES

CC(=O)NC1CC(C2=CC=CC=C12)O

Origin of Product

United States

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